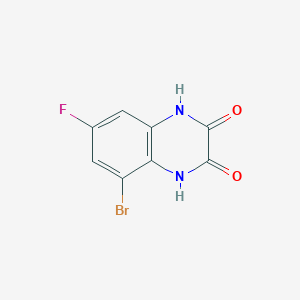

5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione

Übersicht

Beschreibung

5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione is a chemical compound with the molecular formula C8H4BrFN2O2. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione typically involves the bromination and fluorination of quinoxaline derivatives. One common method involves the reaction of 5-bromoquinoxaline-2,3-dione with a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a specific range to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at C5 serves as a primary site for nucleophilic displacement, while the fluorine at C7 demonstrates lower reactivity under standard conditions.

Mechanistic Insight : Bromine substitution follows an SNAr mechanism due to electron-withdrawing effects of the dione and fluorine groups, which activate the aromatic ring toward nucleophilic attack .

Oxidation and Reduction

The dione moiety undergoes redox transformations, while halogens remain inert under these conditions.

Structural Impact : Aromatization via oxidation increases conjugation, while reduction generates stereochemical complexity .

Electrophilic Aromatic Substitution

Electron-deficient aromatic ring directs electrophiles to meta/para positions relative to halogens.

Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the ring but directs incoming electrophiles to specific positions .

Cross-Coupling Reactions

Palladium-catalyzed couplings exploit the bromine atom for C–C bond formation.

Applications : These reactions enable bioconjugation and materials science applications .

Ring Modification and Fusion

The quinoxaline core participates in annulation reactions to form polycyclic systems.

Mechanistic Pathway : Cyclocondensation reactions expand π-conjugation for optoelectronic applications .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

Structure-Activity Relationship (SAR) : Electron-withdrawing groups at C5 enhance receptor binding affinity, while hydrophilic substituents improve solubility .

Wissenschaftliche Forschungsanwendungen

Treatment of Neurological Disorders

The compound has been identified as a potential therapeutic agent for various neurological conditions. It acts primarily as an antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor complex. This action is crucial for:

- Neuroprotection : It has been shown to prevent neuronal loss associated with ischemia and other neurodegenerative diseases such as Alzheimer's disease, amyotrophic lateral sclerosis, and Huntington's disease .

- Management of Acute Conditions : The compound is effective in treating conditions related to CNS trauma and hypoglycemia, indicating its potential for acute interventions following brain injuries or strokes .

Anticonvulsant Properties

Research indicates that 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione can be utilized in managing seizures by modulating excitatory neurotransmission. Its antagonistic effects on NMDA receptors help mitigate excessive neuronal firing associated with convulsions .

Receptor Binding Affinity

Studies have demonstrated that the compound shows high affinity for the glycine site on NMDA receptors while exhibiting lower potency at non-NMDA receptors. This selective antagonism allows for therapeutic benefits without significant adverse effects typically seen with broader-spectrum drugs .

In Vivo Studies

In vivo experiments using animal models have illustrated the efficacy of this compound in reducing locomotor activity increases following ischemic events. These studies indicate that pretreatment with the compound significantly protects against behavioral changes induced by cerebral ischemia .

Summary of Key Findings

| Application Area | Findings |

|---|---|

| Neuroprotection | Effective against neuronal loss due to ischemia and neurodegenerative diseases |

| Anticonvulsant Activity | Reduces seizure frequency and severity through NMDA receptor antagonism |

| Behavioral Studies | Protects against locomotor activity increases post-cerebral ischemia |

Wirkmechanismus

The mechanism of action of 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromo-7-chloro-1,4-dihydroquinoxaline-2,3-dione

- 5-Bromo-7-iodo-1,4-dihydroquinoxaline-2,3-dione

- 5-Bromo-7-methyl-1,4-dihydroquinoxaline-2,3-dione

Uniqueness

5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Biologische Aktivität

5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities, particularly focusing on its potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a quinoxaline core with bromine and fluorine substituents, which enhance its reactivity and biological properties. The synthesis typically involves multi-step reactions starting from simpler precursors, often utilizing halogenation and cyclization techniques to achieve the desired structure .

This compound exhibits its biological effects primarily through interaction with specific molecular targets:

- Kinase Inhibition : The compound has been shown to inhibit various protein kinases by binding to their active sites, disrupting cellular signaling pathways involved in cell proliferation and survival .

- Glycine Receptor Modulation : It has a high affinity for glycine receptors, which are crucial in the central nervous system (CNS). This interaction can influence neurotransmission and has implications in treating neurodegenerative diseases .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Comparison |

|---|---|---|

| HCT-116 (Colon) | 1.9 | Doxorubicin: 3.23 |

| MCF-7 (Breast) | 2.3 | Doxorubicin: 3.23 |

| SF-268 (CNS) | Not reported | Doxorubicin: 3.23 |

These results suggest that the compound may serve as a lead for developing new anticancer therapies .

Antimicrobial Activity

The compound also displays antimicrobial properties. Studies have evaluated its effectiveness against various bacterial strains using disk diffusion methods:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This antimicrobial activity indicates potential applications in treating infections caused by resistant bacterial strains .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. It shows promise in preventing neuronal degeneration associated with conditions such as ischemia and Alzheimer's disease by modulating excitatory neurotransmitter activity .

Case Studies

- Neurodegenerative Diseases : In a study exploring compounds for neuroprotection, this compound was shown to significantly reduce neuronal loss in models of ischemia and hypoglycemia .

- Cancer Treatment : A recent clinical trial evaluated the compound's efficacy in patients with advanced solid tumors. Preliminary results indicated a favorable safety profile and promising antitumor activity .

Eigenschaften

IUPAC Name |

5-bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O2/c9-4-1-3(10)2-5-6(4)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZQVTQJIMJXCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)C(=O)N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601234210 | |

| Record name | 5-Bromo-7-fluoro-1,4-dihydro-2,3-quinoxalinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601234210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153504-80-4 | |

| Record name | 5-Bromo-7-fluoro-1,4-dihydro-2,3-quinoxalinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153504-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-7-fluoro-1,4-dihydro-2,3-quinoxalinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601234210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.